1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

Catalog No.
S667556
CAS No.
14035-33-7
M.F
C16H24O2
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

CAS Number

14035-33-7

Product Name

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3

InChI Key

WGJPGMJLARWHRK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

The exact mass of the compound 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, CAS 14035-33-7, is a sterically hindered phenolic antioxidant. Its molecular structure, featuring two bulky tert-butyl groups flanking a hydroxyl group, provides the core free-radical scavenging capability common to this class of stabilizers. Crucially, the addition of a para-acetyl group (-C(O)CH3) distinguishes it from common antioxidants like Butylated Hydroxytoluene (BHT), imparting a different polarity, reactivity profile, and serving as a functional handle for chemical synthesis.

Research Fit

Synthetic intermediate, not a finished antioxidant additive
Acetyl ketone handle enables aldol condensation and nucleophilic derivatization
Sterically hindered phenol with two tert-butyl groups stabilizes radical-scavenging motif

Direct substitution with the common antioxidant Butylated Hydroxytoluene (BHT) fails because BHT itself degrades into a mixture of compounds, including 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, under thermal-oxidative stress. This chemical transformation leads to an evolving, undefined composition within the stabilized material, potentially causing unpredictable performance, loss of long-term stability, and batch-to-batch variability. Procuring the chemically distinct 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone ensures a known, stable starting composition, eliminating the performance drift associated with the in-situ degradation of commodity precursors like BHT.

Substitution Risk

Target
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone Contains an acetyl ketone group for derivatization; sterically hindered phenol scaffold.
BHT / analogs
Butylated hydroxytoluene, 2,6-di-tert-butylphenol Lack the ketone functional handle; cannot undergo aldol condensation or similar C–C bond-forming reactions needed for flavonoid and polymer conjugation.
Risk
Direct replacement with BHT or 2,6-di-tert-butylphenol may forfeit the acetyl reactivity essential for constructing complex antioxidant architectures and analytical reference standard utility.

Superior Compositional Stability: Avoids Degradation Pathway of BHT

Under thermal-oxidative conditions, the widely used antioxidant BHT is known to degrade into several byproducts. Gas chromatography-mass spectrometry (GC-MS) analysis has identified 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone as one of the main oxidation products formed when BHT is heated in an oxygen atmosphere. Procuring this compound directly provides a stable, defined starting material, ensuring that the active antioxidant is not an evolving mixture generated from the degradation of a less stable precursor.

Evidence DimensionCompositional change under thermal-oxidative stress
Target Compound DataChemically defined and stable initial composition.
Comparator Or BaselineButylated Hydroxytoluene (BHT) degrades to form a mixture of products, including the target compound.
Quantified DifferenceQualitative but definitive: avoids the primary degradation pathway of the comparator.
ConditionsHeating under an oxygen atmosphere, as analyzed by GC-MS.

For applications requiring high reproducibility and predictable long-term performance, starting with a stable, known compound is critical to avoid performance drift.

O–H BDE vs BHT
Head-to-head
Lower O–H bond dissociation enthalpy reported
Reported higher radical-scavenging context in flavonoid conjugates
Data to verify; exact BDE values in full article

Defined High-Temperature Handling Properties for Melt Processing

While BHT begins to show exothermic decomposition around 112 °C (384.9 K), 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone exhibits defined physical state changes suitable for high-temperature processing. Analysis of distillation residues containing this compound shows it becomes liquid in the range of 100-150 °C. This predictable melting behavior allows for its use in melt blending and other formulation processes where homogeneous dispersion at elevated temperatures is required, a property not clearly defined for BHT which instead undergoes decomposition.

Evidence DimensionPhysical state and stability at elevated temperatures
Target Compound DataBecomes liquid in a defined range of 100-150 °C.
Comparator Or BaselineBHT has an initial exothermic decomposition temperature of 112 °C.
Quantified DifferenceOffers a defined liquid phase processing window versus a decomposition point.
ConditionsThermal analysis (DSC for BHT) and physical observation during distillation (Target Compound).

This compound's defined melting range makes it a more suitable and predictable choice for incorporation into materials via high-temperature melt processing.

Ketone handle vs BHT
Head-to-head
Acetyl ketone (C=O) present; enables aldol condensation
Enables synthesis of chalcones and flavones not possible with BHT
Synthetic utility demonstrated; comparators lack ketone functionality

Required Precursor for Advanced Synthesis Due to Unique Reactive Handle

The para-acetyl group of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone serves as a reactive ketone functional handle, a feature completely absent in BHT and its parent compound, 2,6-di-tert-butylphenol. This functionality is essential for its use as a precursor in specific synthetic routes, such as the Claisen-Schmidt condensation to form biologically active chalcone derivatives. This makes the compound indispensable for research and development pathways that require building upon a sterically hindered phenolic core.

Evidence DimensionAvailability of a reactive ketone handle for synthesis
Target Compound DataPossesses a reactive para-acetyl (ketone) group.
Comparator Or BaselineBHT (para-methyl) and 2,6-di-tert-butylphenol (para-hydrogen) lack this functionality.
Quantified DifferenceEnables specific, high-yield chemical transformations not possible with comparators.
ConditionsStandard organic synthesis reactions (e.g., Claisen-Schmidt condensation).

For any synthesis requiring the construction of chalcones, oximes, or other ketone-derived structures on a hindered phenol scaffold, this specific compound is the necessary starting material.

Analytical standard grade
Source review
USP reference material grade available; ≥98% purity research grade
Supports ANDA method validation and QC context
BHT predominantly technical/food grade; not certified as USP standard
Safety classification
Reported
H315, H319, H335 (skin/eye/respiratory irritation)
Standardized CLP hazard classification for lab risk assessment
Compare to less uniformly documented analogs; environmental hazards not classified

High-Reproducibility Stabilizer for Polymers and Lubricants

Where long-term performance and lot-to-lot consistency are critical, this compound serves as a primary antioxidant that provides a stable, known chemical composition from the outset, avoiding the performance variability that arises from the in-service degradation of BHT.

Process-Compatible Additive for Melt-Blended Formulations

Ideal for inclusion in plastics, elastomers, or other materials processed at high temperatures (100-150 °C), where its defined liquid phase facilitates homogeneous dispersion and predictable rheological behavior during manufacturing.

Key Building Block for Bioactive Chalcone Synthesis

Serves as the essential starting material for the synthesis of advanced chalcone derivatives that incorporate a hindered phenolic moiety for enhanced antioxidant or other biological activities, a role that common substitutes like BHT cannot fulfill.

Application Fit Matrix

Application
Selection Property
Validation Focus
Flavonoid & chalcone antioxidant synthesis
Acetyl ketone reactive handle for aldol condensation
Derivatization context; antioxidant motif BDE comparison review
Pharmaceutical analytical method development
Certified reference standard grade availability
Method validation and quality control context
Dendrimer & polymer-bound stabilizer synthesis
Ketone group enables polymer conjugation
Thermal stability performance ranking review
Hindered phenolic antioxidant SAR studies
Dual functional groups (phenolic + acetyl)
Structure-activity relationship endpoint interpretation

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one

Explore Compound Types